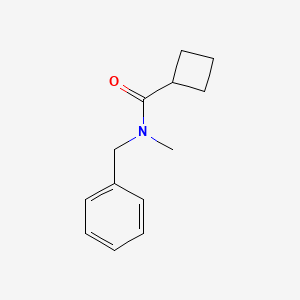
N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide, also known as CPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPPA is a pyrazole derivative that has been synthesized and studied for its ability to modulate the activity of certain ion channels in the brain.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide involves its ability to selectively inhibit the activity of ASIC1a. This inhibition results in a decrease in the influx of calcium ions into neurons, which in turn leads to a reduction in neuronal excitability. This reduction in excitability has been shown to have therapeutic effects in various animal models of neurological disorders, including pain, epilepsy, and ischemic stroke.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide are largely related to its ability to modulate the activity of ASIC1a. Studies have shown that N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide can reduce pain sensitivity in animal models of chronic pain, as well as reduce seizure activity in animal models of epilepsy. Additionally, N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide has been shown to have neuroprotective effects in animal models of ischemic stroke, which suggests that it may have potential therapeutic applications in the treatment of stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide in lab experiments is its specificity for ASIC1a. This specificity allows researchers to study the effects of ASIC1a modulation on various physiological processes without the confounding effects of off-target effects. However, one limitation of using N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide is its relatively low potency, which may require higher concentrations to achieve significant effects.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide. One area of research is the development of more potent and selective ASIC1a inhibitors that may have greater therapeutic potential. Another area of research is the investigation of the effects of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide on other physiological processes, such as learning and memory. Additionally, the potential use of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide in combination with other drugs for the treatment of neurological disorders should be explored. Overall, the potential therapeutic applications of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide involves a multi-step process that begins with the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorophenyl hydrazine. This intermediate product is then reacted with ethyl chloroacetate to form ethyl 4-chlorophenylhydrazinecarboxylate. The final step involves the reaction of ethyl 4-chlorophenylhydrazinecarboxylate with acetic anhydride to form N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. One of the most promising applications of N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide is its ability to modulate the activity of certain ion channels in the brain, specifically the acid-sensing ion channel 1a (ASIC1a). ASIC1a is a member of the ASIC family of ion channels that are involved in various physiological processes, including pain sensation, synaptic plasticity, and learning and memory.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O/c12-9-2-4-10(5-3-9)14-11(16)8-15-7-1-6-13-15/h1-7H,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLQELQRUXVERD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-pyrazol-1-ylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B7475287.png)

![N-(2,4-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7475302.png)
![1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one](/img/structure/B7475303.png)
![N-[4-(cyanomethyl)phenyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7475315.png)


![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]acetamide](/img/structure/B7475349.png)



